REACTION_CXSMILES
|
[OH-:1].[Ca+2].[OH-].[CH:4]1[C:11]([CH:12]([CH3:14])[CH3:13])=[CH:10][CH:9]=[C:7]([CH3:8])[C:5]=1O>>[C:7]1([CH3:8])[CH2:9][CH2:10][CH:11]([C:12]([CH2:14][OH:1])=[CH2:13])[CH2:4][CH:5]=1 |f:0.1.2|
|
Name
|
300
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8,9-limonene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(O)C(C)=CC=C1C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
222.5 (± 7.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped agitator, Dean-Stark trap, and temperature probe
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtration 290 parts of the mixture
|
Type
|
ADDITION
|
Details
|
containing 30% of unreacted epoxide
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCC(CC1)C(=C)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |